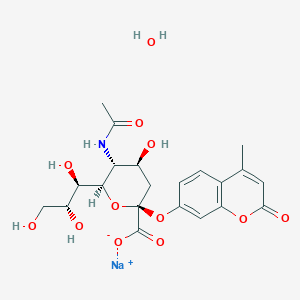![molecular formula C9H7FN2O2 B6309110 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 2114651-73-7](/img/structure/B6309110.png)
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is a type of imidazopyridine, which is an important fused bicyclic 5,6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridine analogues can be synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .Molecular Structure Analysis
The molecular structure of “7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” is represented by the InChI code: 1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Some compounds synthesized using a ligand-free Pd(OAc)2 catalysed decarboxylative arylation method showed antibacterial activity against Staphylococcus aureus .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.19 . It is a white solid and is stored at a temperature of 0-5°C . The IUPAC name for the compound is ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate .Mecanismo De Acción
Target of Action
Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, also known as 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . Some of these derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to affect the biochemical pathways related to tuberculosis . .
Pharmacokinetics
The pharmacokinetics of imidazo[1,2-a]pyridine derivatives have been studied . For instance, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of the action of imidazo[1,2-a]pyridine derivatives has been studied in the context of antituberculosis agents . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in lab experiments has several advantages. It is easy to synthesize and can be stored at room temperature. Additionally, it is inexpensive and has a high purity of 95%. However, it is important to note that 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a highly reactive compound, and should be handled with care.
Direcciones Futuras
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has a wide range of potential applications in the research and development of new drugs and other bioactive molecules. It could be used in the development of new fluorescent probes for the study of cellular processes, as well as in the synthesis of peptides and peptidomimetics. Additionally, it could be used in the development of new anti-cancer drugs and other bioactive molecules. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles, for the targeted delivery of drugs to specific areas of the body.
Métodos De Síntesis
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized by the reaction of imidazo[1,2-a]pyridine-3-carboxylic acid with 7-fluoro-1-methylimidazole in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature and yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is widely used in scientific research due to its ability to form strong bonds with other molecules. It is used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. It is also used in the development of new fluorescent probes for the study of cellular processes. Additionally, 7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is used in the synthesis of anti-cancer drugs and other bioactive molecules.
Propiedades
IUPAC Name |
methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGJOUNOESUGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)


![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)




